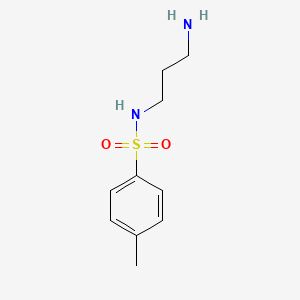

N-(3-aminopropyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(3-aminopropyl)-4-methylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and an aminopropyl chain

Wirkmechanismus

Target of Action

N-(3-aminopropyl)-4-methylbenzenesulfonamide is a complex compound with a diverse range of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription and is involved in cellular processes such as differentiation, proliferation, and apoptosis .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity

Biochemical Pathways

The compound’s interaction with Histone acetyltransferase KAT2B suggests that it may affect gene expression and cellular signaling pathways . It may also influence the polyamine metabolic pathway , as suggested by its structural similarity to polyamines . Polyamines are involved in various cellular processes, including cell growth, differentiation, and response to stress .

Pharmacokinetics

Similar compounds are known to have diverse absorption, distribution, metabolism, and excretion (adme) profiles . The compound’s bioavailability, half-life, and clearance rate are factors that would influence its pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and pathways. It may influence gene expression, cellular signaling, and metabolic processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+3-aminopropylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring or the aminopropyl chain.

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alcohols, thiols, amines.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while nucleophilic substitution could produce various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(3-aminopropyl)-4-methylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its ability to form stable bonds with various substrates makes it useful in coatings and adhesives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-aminopropyl)-4-methylbenzenesulfonamide

- N-(2-aminopropyl)-4-methylbenzenesulfonamide

- N-(3-aminopropyl)-4-chlorobenzenesulfonamide

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the benzene ring can affect its electronic properties and steric hindrance, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Biologische Aktivität

N-(3-aminopropyl)-4-methylbenzenesulfonamide (AMPBS) is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. Its structural features, including an amine group and a sulfonamide moiety, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of AMPBS, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action.

Structural Characteristics

AMPBS is characterized by the following structural features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Sulfonamide, 4-methyl group | Exhibits antimicrobial and anti-inflammatory activity |

| N-(2-aminoethyl)-4-methylbenzenesulfonamide | Shorter ethylene chain | Potentially different binding properties |

| N-(4-methylphenyl)propane-1-sulfonamide | Lacks amino group | May have different reactivity profiles |

| N-(3-aminopropyl)-benzenesulfonamide | No methyl substitution | Different pharmacological properties |

Antimicrobial Activity

AMPBS has been investigated for its significant antimicrobial properties . The compound interacts with bacterial enzymes, inhibiting their function and preventing bacterial growth. This activity positions AMPBS as a candidate for developing new antimicrobial therapies, especially against resistant strains of bacteria. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thus disrupting their metabolic processes.

Anti-inflammatory Effects

Research indicates that AMPBS exhibits anti-inflammatory and analgesic properties . It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the production of inflammatory mediators such as prostaglandins. By inhibiting COX activity, AMPBS may effectively reduce inflammation and associated pain. This mechanism suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of COX Enzymes

In a study examining the effects of various compounds on COX activity, AMPBS demonstrated significant inhibition at concentrations as low as 10 µM. The results indicated that AMPBS could reduce the production of inflammatory markers in vitro, supporting its potential use in therapeutic settings for conditions like arthritis or other inflammatory disorders.

The mechanism by which AMPBS exerts its biological effects involves several pathways:

- Enzyme Inhibition : The interaction with COX enzymes leads to decreased production of inflammatory mediators.

- Binding Affinity : Studies have shown that AMPBS can bind to various biological targets, influencing cellular signaling pathways related to growth and differentiation.

- Cellular Signaling Modulation : By affecting histone acetyltransferases, AMPBS may also play a role in gene regulation and expression, further broadening its therapeutic potential.

Research Findings

Recent studies have highlighted the following findings regarding AMPBS:

- Antimicrobial Efficacy : In vitro tests showed that AMPBS effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : In models of inflammation, AMPBS reduced edema and pain responses significantly compared to control groups.

- Mechanistic Insights : Detailed molecular studies suggest that the compound's interaction with specific enzymes alters their activity, leading to downstream effects on cell signaling pathways involved in inflammation and infection response.

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKXMJPJALYMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572840 | |

| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56125-49-6 | |

| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N-(3-aminopropyl)-4-methylbenzenesulfonamide influence its coordination geometry with copper(II) ions?

A: this compound (TstnH) possesses both amine and sulfonamide groups capable of interacting with metal ions. [] The research highlights that the strong intermolecular hydrogen bonding between these functional groups in the [Cu(Tstn)2] complex dictates the copper(II) coordination geometry. [] This strong hydrogen bonding network creates an "entatic state," forcing the copper center into an energetically less favorable geometry, similar to how protein structures influence metal active sites in enzymes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.